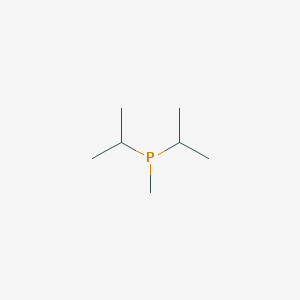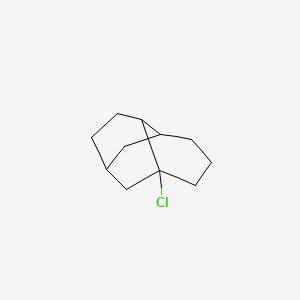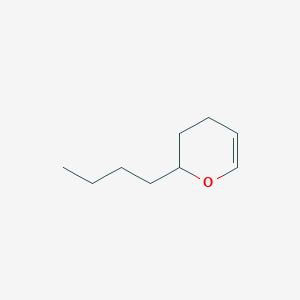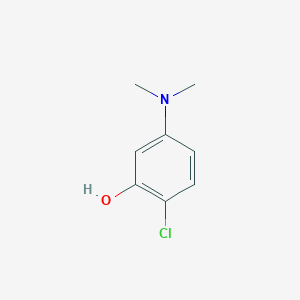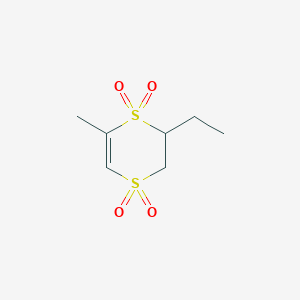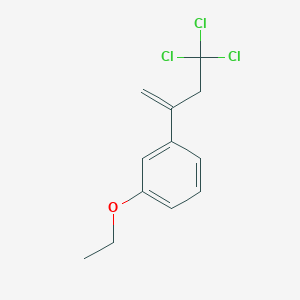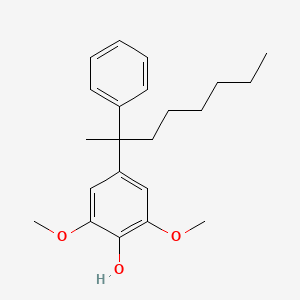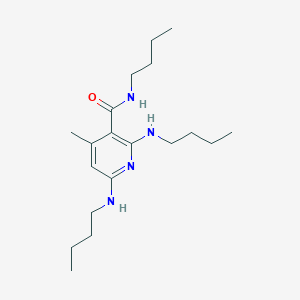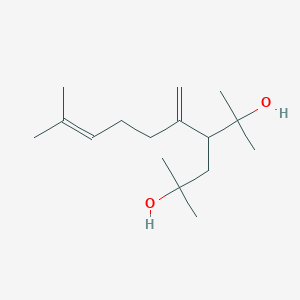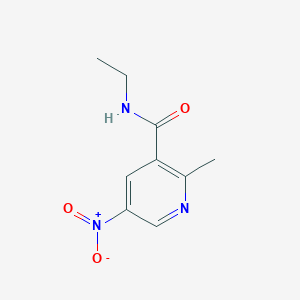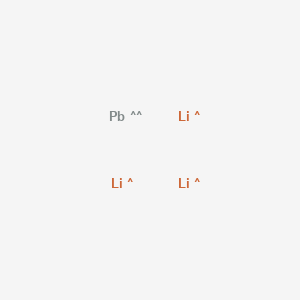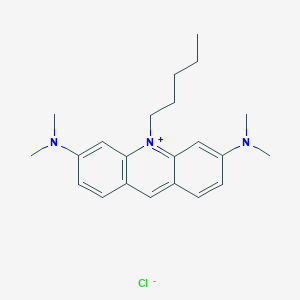
3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride is a synthetic organic compound known for its unique structural properties and diverse applications. This compound belongs to the acridine family, which is characterized by a tricyclic aromatic structure. Acridine derivatives have been extensively studied for their biological and photochemical properties, making them valuable in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride typically involves the reaction of acridine derivatives with dimethylamine and pentyl chloride under controlled conditions. One common method includes the use of a round-bottomed flask equipped with a magnetic stirrer, where the reactants are combined in the presence of a suitable solvent such as N-Methyl-2-pyrrolidone (NMP). The reaction mixture is heated to a specific temperature, often around 110°C, and stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine, resulting in the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Iodine in the presence of sodium phosphate.
Reduction: Sodium borohydride in a suitable solvent.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized acridine derivatives, reduced forms of the compound, and substituted acridine derivatives with different functional groups .
Applications De Recherche Scientifique
3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and a reagent in various chemical reactions.
Biology: Employed in staining techniques for visualizing nucleic acids and cellular components.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, leading to the inhibition of DNA replication and transcription. The compound’s planar aromatic structure allows it to stack between the base pairs of DNA, causing unwinding and destabilization of the double helix .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: Another acridine derivative used as a fluorescent dye and in biological staining.
Proflavine: Known for its antibacterial and anticancer properties.
Amsacrine: An anticancer drug that intercalates into DNA and inhibits topoisomerase II.
Uniqueness
3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride is unique due to its specific structural modifications, which enhance its intercalative properties and make it particularly effective in disrupting DNA processes. Its pentyl group provides additional hydrophobic interactions, increasing its binding affinity to DNA compared to other acridine derivatives .
Propriétés
Numéro CAS |
60838-25-7 |
|---|---|
Formule moléculaire |
C22H30ClN3 |
Poids moléculaire |
371.9 g/mol |
Nom IUPAC |
3-N,3-N,6-N,6-N-tetramethyl-10-pentylacridin-10-ium-3,6-diamine;chloride |
InChI |
InChI=1S/C22H30N3.ClH/c1-6-7-8-13-25-21-15-19(23(2)3)11-9-17(21)14-18-10-12-20(24(4)5)16-22(18)25;/h9-12,14-16H,6-8,13H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
GMWMEJNHGKNXHL-UHFFFAOYSA-M |
SMILES canonique |
CCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


